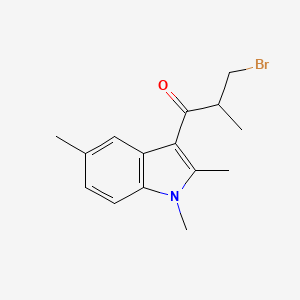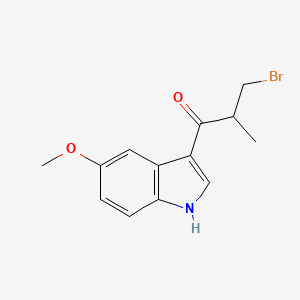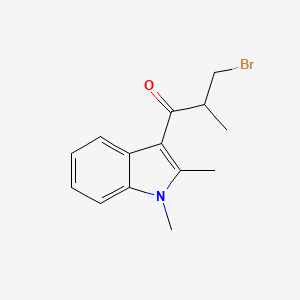
3-bromo-1-(1,2-dimethyl-1H-indol-3-yl)-2-methylpropan-1-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of “3-bromo-1,2-dimethyl-1H-indole” involves several steps . The precursor compounds include 1,2-Dimethylindole, 3-bromo-2-methylindole, Dimethyl sulfate, 2,3-dibromo-1-methylindole, and Methyl iodide . The synthesis process has been documented in several papers .Molecular Structure Analysis
The molecular structure of “3-bromo-1,2-dimethyl-1H-indole” consists of a bromine atom attached to an indole ring, which is a bicyclic compound consisting of a benzene ring fused to a pyrrole ring . The indole ring is further substituted with two methyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-bromo-1,2-dimethyl-1H-indole” include a molecular weight of 224.09700, a molecular formula of C10H10BrN, and a LogP of 3.24920 . Other properties such as density, boiling point, melting point, and flash point are not available .Aplicaciones Científicas De Investigación
Synthesis and Chemical Characterization
3-bromo-1-(1,2-dimethyl-1H-indol-3-yl)-2-methylpropan-1-one and related compounds have been synthesized and characterized in various research contexts. For instance, Zhao Sheng-yin (2008) reported the synthesis of 2-Bromo-3-(1H-indol-3-yl)-N-methylmaleimide, highlighting methodologies that might be relevant for synthesizing similar brominated indole derivatives. This process involves bromination, methylation, and reaction with indolyl magnesium bromide, with characterization confirmed by 1H NMR and IR techniques (Zhao Sheng-yin, 2008).
Molecular Structure Analysis
Studies on the molecular structure, including intermolecular interactions and crystalline configurations, have been conducted. A. Barakat et al. (2017) explored the condensation reaction of 5-bromo-1H-indole-3-carbaldehyde and 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione, revealing insights into the crystal structure and intermolecular interactions using Hirshfeld surface analysis and DFT studies. This research provides a basis for understanding the physical and chemical properties of brominated indole derivatives (A. Barakat et al., 2017).
Antimicrobial Activity
Research on brominated tryptophan derivatives, closely related to 3-bromo-1-(1,2-dimethyl-1H-indol-3-yl)-2-methylpropan-1-one, has shown antimicrobial properties. Nathaniel L. Segraves and P. Crews (2005) investigated compounds from Thorectandra sp. and Smenospongia sp., finding that some brominated tryptophan derivatives inhibit the growth of Staphylococcus epidermidis. Such studies indicate potential applications of brominated indole compounds in developing antimicrobial agents (Nathaniel L. Segraves & P. Crews, 2005).
Chemical Reactions and Mechanisms
The reactivity and chemical transformations of brominated indole derivatives have been a subject of study. For example, the reaction of (Z)-5-bromo-3-(1-methylpyrrolidin-2-ylidene)-3H-indole with pentane-2,4-dione has been explored, demonstrating complex reaction pathways that yield products significant for organic synthesis and medicinal chemistry research (Masomeh Aghazadeh et al., 2011).
Propiedades
IUPAC Name |
3-bromo-1-(1,2-dimethylindol-3-yl)-2-methylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO/c1-9(8-15)14(17)13-10(2)16(3)12-7-5-4-6-11(12)13/h4-7,9H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGKEZDBKVTMDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(C)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-1-(1,2-dimethyl-1H-indol-3-yl)-2-methylpropan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzyl N-[cyano(4-methoxyphenyl)methyl]carbamate](/img/structure/B3082684.png)

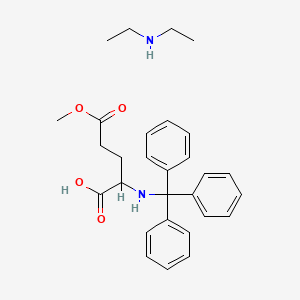
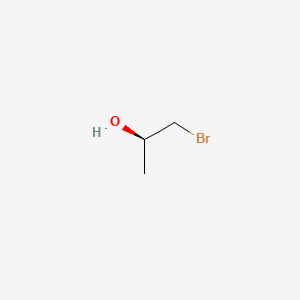

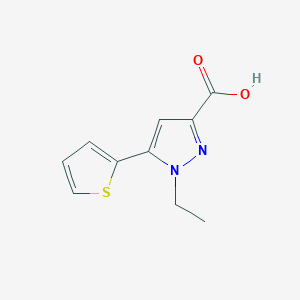
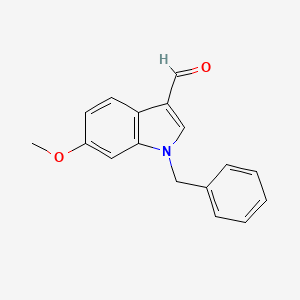
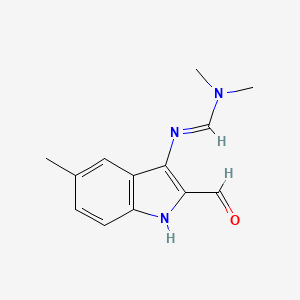
![ethyl 3-[(chloroacetyl)amino]-5-fluoro-1H-indole-2-carboxylate](/img/structure/B3082743.png)
![methyl 5-chloro-3-[(chloroacetyl)amino]-1H-indole-2-carboxylate](/img/structure/B3082747.png)
![methyl 3-[(chloroacetyl)amino]-5-methyl-1H-indole-2-carboxylate](/img/structure/B3082754.png)
